molecular formula C12H20N2O6 B1527977 6-Oxa-1-azaspiro[3.3]heptane hemioxalate CAS No. 1380571-72-1

6-Oxa-1-azaspiro[3.3]heptane hemioxalate

Cat. No.: B1527977
CAS No.: 1380571-72-1
M. Wt: 288.3 g/mol
InChI Key: UMKDEMSXCWMHRS-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C5H9NO.C2H2O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as a building block in medicinal chemistry due to its structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

6-Oxa-1-azaspiro[3.3]heptane hemioxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 1-Oxa-6-azaspiro[3.3]heptane

Uniqueness

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry as a versatile building block .

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDEMSXCWMHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C1CNC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744344
Record name Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380571-72-1
Record name Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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